molecular formula C20H15F3N4O2 B2745963 5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171792-49-6

5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2745963
CAS RN: 1171792-49-6
M. Wt: 400.361
InChI Key: HMUMZTSLUJAYLT-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C20H15F3N4O2 and its molecular weight is 400.361. The purity is usually 95%.
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Scientific Research Applications

Anti-protozoal Activity

Research has focused on the synthesis of heterocyclic compounds containing 1,2,3-triazole and 1,2,4-oxadiazole groups due to their significant anti-protozoal and anti-cancer activities. A series of novel oxadiazolyl pyrrolo triazole diones were designed and synthesized, demonstrating the potential of such compounds in developing treatments for protozoal infections (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012).

Anticonvulsant Activities

Derivatives of 2,3-dihydrophthalazine-1,4-dione, incorporating triazole and other heterocyclic substituents, have been synthesized and evaluated for their anticonvulsant activities. Notably, certain compounds exhibited potent anticonvulsant activity, surpassing that of standard drugs like carbamazepine, indicating their potential in treating seizure disorders (Liu, X., Zhang, H.-j., & Quan, Z.-S., 2017).

Photophysical Properties

A novel phthalimide derivative was synthesized to investigate its solvatochromic behavior and estimate ground and singlet excited state dipole moments. This research highlights the importance of structural design in modulating the photophysical properties of organic compounds for potential applications in sensing and molecular electronics (Akshaya, K., Varghese, A., Lobo, P. L., Kumari, R., & George, L., 2016).

Antifungal Properties

Studies on novel potential antifungal compounds of the 1,2,4-triazole class have determined key physicochemical properties, including solubility in various solvents and thermodynamic parameters, to better understand their pharmacological relevance and potential adsorption, highlighting the compound's promise as an antifungal agent (Volkova, T., Levshin, I., & Perlovich, G., 2020).

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c21-20(22,23)13-5-2-6-15(10-13)27-17-16(24-25-27)18(28)26(19(17)29)14-8-7-11-3-1-4-12(11)9-14/h2,5-10,16-17H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMZTSLUJAYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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